molecular formula C15H22N2O3 B14493753 N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide CAS No. 63480-94-4

N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide

Katalognummer: B14493753
CAS-Nummer: 63480-94-4
Molekulargewicht: 278.35 g/mol
InChI-Schlüssel: LNEUVYPWOHZRIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide is a chemical compound with a complex structure that includes an amino group, a benzamide group, and a dioxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide typically involves multiple steps, starting with the preparation of the dioxolane ring. The dioxolane ring can be synthesized through a reaction involving 1,3-dioxolane and appropriate reagents under controlled conditions These reactions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and minimize by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation with high efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound .

Wirkmechanismus

The mechanism of action of N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzamide derivatives and dioxolane-containing molecules. Examples include:

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features.

Eigenschaften

CAS-Nummer

63480-94-4

Molekularformel

C15H22N2O3

Molekulargewicht

278.35 g/mol

IUPAC-Name

N-[4-amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide

InChI

InChI=1S/C15H22N2O3/c1-15(19-10-11-20-15)13(8-5-9-16)17-14(18)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11,16H2,1H3,(H,17,18)

InChI-Schlüssel

LNEUVYPWOHZRIO-UHFFFAOYSA-N

Kanonische SMILES

CC1(OCCO1)C(CCCN)NC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.